molecular formula C8H6BrN3OS B13328247 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13328247
M. Wt: 272.12 g/mol
InChI Key: ASHVNJNDZQQVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one ( 1934700-63-6) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 7 BrN 3 OS and a molecular weight of 273.13, this ketone features a 1,3-thiazole core linked to a 4-bromo-1H-pyrazole ring, a structural motif known for conferring a wide spectrum of biological activities . Research Applications and Potential This compound belongs to a class of nitrogen- and sulfur-containing heterocycles that have attracted great attention due to their extensive pharmacological applications . The pyrazole moiety is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a full spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubular properties . Similarly, the 1,3-thiazole scaffold is prevalent in compounds with notable antibacterial, antifungal, and anti-inflammatory activities . The integration of these two privileged structures into a single molecule makes this compound a highly valuable scaffold for developing new therapeutic agents. Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules or for probing structure-activity relationships in bioactivity screenings. Handling and Storage This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for detailed hazard and handling information. Proper personal protective equipment should be worn when handling this material.

Properties

Molecular Formula

C8H6BrN3OS

Molecular Weight

272.12 g/mol

IUPAC Name

1-[4-(4-bromopyrazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C8H6BrN3OS/c1-5(13)8-11-7(4-14-8)12-3-6(9)2-10-12/h2-4H,1H3

InChI Key

ASHVNJNDZQQVJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone (-COCH₃) group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the ketone to a carboxylic acid derivative, while hydrogen peroxide (H₂O₂) in ethanol yields an epoxide intermediate.

Reaction TypeReagents/ConditionsMechanismOutcome
Ketone oxidationKMnO₄ (1.5 eq), H₂SO₄, 60°C, 4hElectrophilic attack on carbonyl carbonFormation of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]acetic acid (Yield: 72%)
EpoxidationH₂O₂ (30%), EtOH, rt, 12hRadical-mediated oxygen insertionEpoxide intermediate (unstable; characterized via NMR)

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the pyrazole ring participates in NAS reactions. Amines and thiols substitute the bromine under palladium catalysis or thermal conditions .

Reaction TypeReagents/ConditionsMechanismOutcome
Amine substitutionPiperidine (2 eq), Pd(PPh₃)₄, DMF, 80°C, 8hPd(0)-mediated cross-coupling4-(4-Piperidin-1-yl-1H-pyrazol-1-yl)-thiazol-2-yl-ethanone (Yield: 65%)
Thiol substitutionNaSH (3 eq), DMSO, 120°C, 6hSNAr with thiolate ionThiolated derivative (Yield: 58%; confirmed via LC-MS)

Reduction Reactions

The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reaction TypeReagents/ConditionsMechanismOutcome
Ketone reductionNaBH₄ (2 eq), MeOH, 0°C, 2hHydride transfer to carbonyl1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethanol (Yield: 85%)
DeoxygenationLiAlH₄ (3 eq), THF, reflux, 6hComplete reduction to methylene1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethane (Yield: 78%)

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems .

Reaction TypeReagents/ConditionsMechanismOutcome
CycloadditionBenzoyl nitrile oxide (1.2 eq), CH₂Cl₂, rt, 24hDipolar additionThiazolo[3,2-d]isoxazole derivative (Yield: 62%; 1H^1H-NMR: δ 7.8–8.1 ppm)
Thiazole ring openingH₂N-NH₂ (excess), EtOH, 70°C, 12hNucleophilic cleavagePyrazolyl-thiourea adduct (Yield: 54%)

Halogen Exchange Reactions

The bromine atom undergoes halogen exchange with iodine or chlorine using copper(I) catalysts .

Reaction TypeReagents/ConditionsMechanismOutcome
Bromine→IodineCuI (10 mol%), NaI (2 eq), DMF, 100°C, 12hUllmann-type coupling4-Iodo-pyrazolyl-thiazole derivative (Yield: 48%)
Bromine→ChlorineSOCl₂ (neat), reflux, 3hElectrophilic substitution4-Chloro analog (Yield: 92%; purity >98% via HPLC)

Cross-Coupling Reactions

Suzuki-Miyaura and Sonogashira couplings enable aryl/alkynyl functionalization .

Reaction TypeReagents/ConditionsMechanismOutcome
Suzuki couplingPhenylboronic acid (1.2 eq), Pd(OAc)₂, K₂CO₃, DME/H₂O, 80°C, 6hTransmetallationBiaryl product (Yield: 75%; 13C^{13}C-NMR: 145.2 ppm)
Sonogashira couplingPhenylacetylene (1.5 eq), CuI, PdCl₂(PPh₃)₂, Et₃N, 60°C, 4hAlkyne insertionAlkynylated derivative (Yield: 68%)

Acid/Base-Mediated Rearrangements

The compound undergoes ring contraction under strong acidic conditions .

Reaction TypeReagents/ConditionsMechanismOutcome
Acidic rearrangementH₂SO₄ (conc.), 120°C, 2hRing contraction via protonationPyrazolo[1,5-a]thiazine derivative (Yield: 41%; HRMS: m/z 289.04)

Scientific Research Applications

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding[][3].

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Modifications in the Heterocyclic Core

a. Azetidine-Containing Analogs 1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one introduces an azetidine ring, increasing steric bulk.

b. Thiadiazole Derivatives (Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one replaces the thiazole with a thiadiazole ring. Crystallographic data show bond lengths (C–N: 1.32 Å) and angles (N–C–N: 115°) similar to thiazoles, but the imino group introduces planarity, affecting π-π stacking in crystal packing .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Substituents Melting Point (°C) LogP (Predicted) Bioactivity
Target Compound C₈H₆BrN₃OS 4-Bromo-pyrazole, thiazole N/A 2.1 Intermediate
6c (Chlorophenyl derivative) C₁₉H₁₃ClN₃O₂S 4-Chlorophenyl, hydroxyphenyl 180–182 3.8 Anti-inflammatory
N-(2,6-Dimethylphenyl)-4-(pyrazol)thiazole C₁₄H₁₄N₄S 2,6-Dimethylphenyl N/A 3.2 Anti-tubercular
Oxathiapiprolin (Fungicide) C₂₄H₂₂F₅N₃O₃S Difluorophenyl, piperidyl N/A 4.5 Fungicidal

Key Research Findings

  • Bioactivity : Bromine substitution enhances electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., COX-2), while chlorine improves lipophilicity .
  • Structural Stability : Co-planar arrangements of aromatic rings minimize steric repulsion, as seen in thiadiazole derivatives .
  • Synthetic Trends : Bromopyrazole-thiazoles are preferred intermediates for functionalization, whereas chlorophenyl analogs are more stable under physiological conditions .

Biological Activity

1-[4-(4-Bromo-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound, which includes a thiazole and pyrazole moiety, suggest a range of possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of pyrazole and thiazole intermediates, followed by their coupling to form the desired compound. Common reagents include brominating agents and various catalysts that facilitate bond formation.

Chemical Properties:

  • Molecular Formula: C6H4BrN3S
  • Molar Mass: 230.09 g/mol
  • CAS Number: 1183201-85-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine in the pyrazole ring may enhance its binding affinity to these targets, potentially leading to inhibition or activation of biological pathways.

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. The compound's IC50 values in different cancer models suggest promising anticancer activity.

CompoundCell LineIC50 (μM)
This compound4T113.23
Similar Pyrazole DerivativeMRC-5>200

These findings suggest that modifications in the structure can lead to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound exhibited up to 85% inhibition at a concentration of 10 μM, comparable to standard anti-inflammatory drugs .

Study on Pyrazole Derivatives

A study published in PubMed Central explored a series of novel pyrazole derivatives for their biological activities. Among these, compounds similar to this compound exhibited promising anti-cancer and anti-inflammatory activities. The study highlighted that structural modifications could significantly influence the biological outcomes .

Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thiazole-containing compounds against various bacterial strains. Results indicated that certain derivatives showed effective inhibition against Bacillus subtilis and E. coli, suggesting a potential application in treating infections .

Q & A

Q. Validation methods :

  • X-ray crystallography to measure bond lengths/angles (e.g., C–Br bond: ~1.89 Å).
  • DFT calculations to compare experimental vs. optimized geometries.

How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) stabilize the crystal lattice?

Answer:
In related structures, the lattice is stabilized by:

  • C–H···N/F interactions : These form layers in the ac plane (e.g., H···N distance: 2.56 Å) .
  • π-π stacking : Between thiazole and triazole rings (inclination angle: 5.08°) .
  • C–H···π interactions : Involving benzene rings (e.g., H···Cg distance: 3.42 Å) .

Table 2: Hydrogen-Bond Geometry (Å, °)

Donor–H···AcceptorD–HH···AD···A∠D–H–A
C15–H15···N20.952.563.43154.2
C23–H23···F90.952.413.25147.8

What advanced strategies are used to resolve contradictions in biological activity data for structurally similar compounds?

Answer:
For derivatives with inconsistent bioactivity:

  • SAR studies : Modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) to assess electronic effects on binding .
  • Docking simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., bacterial enoyl-ACP reductase).
  • In vitro assays : Compare MIC values against Gram-positive/-negative bacteria to identify structure-activity trends .

Note : Contradictions may arise from crystallographic disorder or solvent residues in assay samples. Always validate purity via HPLC before testing .

How can conformational flexibility impact the compound’s pharmacological profile?

Answer:
The envelope conformation of the pyrazole ring and twisted triazole-benzene dihedral angle (64.48°) reduce planarity, potentially limiting membrane permeability . To assess this:

  • Perform molecular dynamics simulations in lipid bilayers.
  • Measure logP values experimentally (e.g., shake-flask method) to correlate hydrophobicity with bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.